Diethyl (3-chloro-2-oxopropyl)phosphonate

Asymmetric Synthesis Biocatalysis Chiral Phosphonates

Diethyl (3-chloro-2-oxopropyl)phosphonate (CAS 67257-29-8), also designated 1-chloro-3-diethoxyphosphorylpropan-2-one, is a bifunctional organophosphorus reagent combining a β-ketophosphonate motif with an electrophilic chloro substituent. Its molecular formula is C₇H₁₄ClO₄P, with a molecular weight of 228.61 g/mol.

Molecular Formula C7H14ClO4P
Molecular Weight 228.61 g/mol
CAS No. 67257-29-8
Cat. No. B1362239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (3-chloro-2-oxopropyl)phosphonate
CAS67257-29-8
Molecular FormulaC7H14ClO4P
Molecular Weight228.61 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC(=O)CCl)OCC
InChIInChI=1S/C7H14ClO4P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h3-6H2,1-2H3
InChIKeyMZMAAXZDJLJCDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (3-chloro-2-oxopropyl)phosphonate (CAS 67257-29-8): Procurement-Relevant Overview for Organophosphorus Synthons


Diethyl (3-chloro-2-oxopropyl)phosphonate (CAS 67257-29-8), also designated 1-chloro-3-diethoxyphosphorylpropan-2-one, is a bifunctional organophosphorus reagent combining a β-ketophosphonate motif with an electrophilic chloro substituent. Its molecular formula is C₇H₁₄ClO₄P, with a molecular weight of 228.61 g/mol [1]. The compound functions as a versatile Horner-Wadsworth-Emmons (HWE) olefination precursor and as a chiral building block for phosphorus-containing bioisosteres [2].

Diethyl (3-chloro-2-oxopropyl)phosphonate Procurement: Why Generic β-Ketophosphonate Substitution Is Not Feasible


Direct substitution of diethyl (3-chloro-2-oxopropyl)phosphonate with unsubstituted or alternative haloalkyl phosphonates is precluded by divergent reactivity profiles and stereochemical outcomes. The chloro substituent modulates both the electrophilicity of the α-carbon and the steric environment during asymmetric transformations. Bioreduction studies demonstrate that the halogen identity (Cl vs. Br vs. F) substantially alters both chemical yield and enantiomeric excess under identical reaction conditions [1]. Consequently, procurement decisions based solely on class-level similarity risk compromised synthetic efficiency and stereochemical fidelity in downstream applications.

Diethyl (3-chloro-2-oxopropyl)phosphonate: Quantitative Differentiation Evidence Versus Haloalkyl Analogs


Bioreduction Yield and Enantioselectivity: Chloro Derivative Outperforms Fluoro and Bromo Analogs

Baker's yeast-mediated reduction of diethyl 3-chloro-2-oxopropylphosphonate affords the corresponding (R)-3-chloro-2-hydroxypropylphosphonate in 82% yield with 72% enantiomeric excess (ee). Under identical bioreduction conditions, the fluoro analog produces only 65% yield with 60% ee, while the bromo analog yields 78% yield with 68% ee [1].

Asymmetric Synthesis Biocatalysis Chiral Phosphonates

Physical Property Profile: Boiling Point and Density Enable Distillation-Based Purification Strategies

Diethyl (3-chloro-2-oxopropyl)phosphonate exhibits a boiling point of 94-95°C at 0.07 mmHg and a density of 1.219 g/mL [1]. These physical parameters differ from those of closely related analogs, directly impacting the selection of appropriate purification methods at scale.

Physical Chemistry Purification Process Development

Synthetic Utility: Established Precursor for (R)-Phosphocarnitine Via Baker's Yeast Reduction

Diethyl (3-chloro-2-oxopropyl)phosphonate serves as the preferred starting material for the chemoenzymatic synthesis of (R)-phosphocarnitine enantiomers. Baker's yeast reduction produces diethyl (R)-3-chloro-2-hydroxypropylphosphonate in 82% yield and 72% ee, which is subsequently converted to (R)-phosphocarnitine [1]. The fluoro and bromo analogs yield lower enantiomeric purity under identical conditions, diminishing their suitability for this specific synthetic route.

Medicinal Chemistry Phosphonate Bioisosteres Chiral Pool Synthesis

Diethyl (3-chloro-2-oxopropyl)phosphonate: Evidence-Based Application Scenarios for Procurement Decision-Making


Asymmetric Synthesis of Chiral β-Hydroxyphosphonates via Baker's Yeast Bioreduction

Utilize diethyl (3-chloro-2-oxopropyl)phosphonate for the preparation of enantiomerically enriched (R)-3-chloro-2-hydroxypropylphosphonate, achieving 82% yield and 72% ee. This intermediate serves as a versatile chiral building block for phosphorus-containing analogs of bioactive molecules, including GABOB and carnitine derivatives [1].

Horner-Wadsworth-Emmons Olefination for α-Chlorovinylphosphonate Synthesis

Employ diethyl (3-chloro-2-oxopropyl)phosphonate as an activated phosphonate in HWE reactions with aldehydes to generate α-chloro-α,β-unsaturated ketophosphonates. The chloro substituent enhances the acidity of the α-methylene protons and facilitates subsequent nucleophilic substitution or elimination chemistry [2].

Chemoenzymatic Synthesis of (R)-Phosphocarnitine and Related Quaternary Ammonium Phosphonates

Use diethyl (3-chloro-2-oxopropyl)phosphonate as the starting material in a three-step sequence involving bioreduction, enzymatic kinetic resolution, and amination with trimethylamine to produce enantiomerically pure (R)-phosphocarnitine [1]. This route benefits from the chloro derivative's optimal balance of reactivity and stereocontrol.

Preparation of Phosphonylated Heterocycles via Intramolecular Cyclization

Leverage the bifunctional reactivity of diethyl (3-chloro-2-oxopropyl)phosphonate for the construction of phosphorus-containing heterocycles. The compound serves as an intermediate in the synthesis of phosphorylated pyrazoles, oxazoles, and related heteroaromatic systems with potential pharmaceutical and agrochemical applications [3].

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